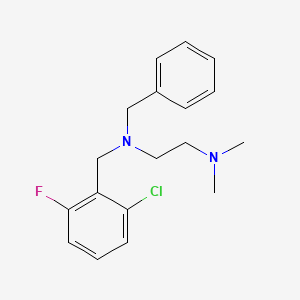
N-benzyl-N-(2-chloro-6-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-(2-chloro-6-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine, also known as BCFMA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BCFMA is a member of the ethylenediamine family and has been found to have potential applications in the treatment of various diseases. In
作用機序
The mechanism of action of N-benzyl-N-(2-chloro-6-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to have neuroprotective effects and can prevent the formation of amyloid beta plaques. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using N-benzyl-N-(2-chloro-6-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine in lab experiments is that it has been extensively studied and its properties are well characterized. Additionally, this compound has been found to have potential applications in the treatment of various diseases, which makes it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully explore its potential applications.
将来の方向性
There are several future directions for research on N-benzyl-N-(2-chloro-6-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine. One area of research is to further explore its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research can be conducted to better understand the mechanism of action of this compound and to identify its molecular targets. Furthermore, research can be conducted to optimize the synthesis of this compound and to develop new derivatives with improved properties. Finally, research can be conducted to explore the potential applications of this compound in other areas, such as inflammation and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in the treatment of various diseases. The synthesis of this compound is well-established, and its properties have been extensively studied. This compound has been found to have various biochemical and physiological effects, and its mechanism of action is still being explored. Future research on this compound can lead to the discovery of new treatments for cancer, Alzheimer's disease, and Parkinson's disease, as well as other diseases.
合成法
The synthesis of N-benzyl-N-(2-chloro-6-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine involves the reaction of this compound hydrochloride with sodium hydroxide in methanol. The product is then extracted with dichloromethane and purified by column chromatography. The synthesis of this compound has been reported in the literature, and the compound has been synthesized by various research groups.
科学的研究の応用
N-benzyl-N-(2-chloro-6-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has been extensively studied for its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to have neuroprotective effects and can prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which can be beneficial in the treatment of various diseases.
特性
IUPAC Name |
N'-benzyl-N'-[(2-chloro-6-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN2/c1-21(2)11-12-22(13-15-7-4-3-5-8-15)14-16-17(19)9-6-10-18(16)20/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLHNTDJFTVBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5785189.png)
![N-[4-(benzyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5785196.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5785203.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B5785225.png)
![2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5785232.png)
![4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5785239.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B5785252.png)



![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)
